10-ethoxy-3-(4-ethylphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one
Description
Properties
IUPAC Name |
6-ethoxy-10-(4-ethylphenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3/c1-4-14-9-11-15(12-10-14)23-20(24)22-17-13-21(23,3)26-19-16(17)7-6-8-18(19)25-5-2/h6-12,17H,4-5,13H2,1-3H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSDTTYWNKIRHHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=O)NC3CC2(OC4=C3C=CC=C4OCC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
The compound's chemical structure can be summarized as follows:
- Molecular Formula : C24H28N2O3
- Molecular Weight : 404.48 g/mol
- CAS Number : Not specifically listed but can be derived from its molecular formula.
Structural Characteristics
The oxadiazocin ring system is characterized by its fused heterocyclic framework, which contributes to the compound's biological properties. The presence of the ethoxy and ethylphenyl groups may enhance lipophilicity, potentially improving membrane permeability and bioavailability.
Antimicrobial Properties
Recent studies have indicated that compounds within the oxadiazocin class exhibit significant antimicrobial activity. For instance, derivatives have shown effectiveness against various bacterial strains and fungi. The mechanism often involves disrupting microbial cell wall synthesis or inhibiting vital metabolic pathways.
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. Research suggests that it may inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in inflammatory pathways. This activity is particularly relevant in conditions like arthritis and other inflammatory diseases.
Anticancer Activity
Preliminary investigations into the anticancer potential of oxadiazocin derivatives have shown promise. The compound may induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of apoptotic proteins. Specific studies have reported that certain derivatives can inhibit tumor growth in vitro and in vivo models.
Neuroprotective Effects
There is emerging evidence suggesting neuroprotective effects, particularly in models of neurodegenerative diseases. The compound may exert protective effects on neuronal cells by reducing oxidative stress and inflammation, which are key factors in conditions like Alzheimer's disease.
Study 1: Antimicrobial Activity
In a study published in Journal of Medicinal Chemistry, a series of oxadiazocin derivatives were synthesized and screened for antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results indicated that modifications at the 4-position of the phenyl ring significantly enhanced antibacterial potency .
| Compound | Activity Against S. aureus | Activity Against E. coli |
|---|---|---|
| A | MIC = 32 µg/mL | MIC = 64 µg/mL |
| B | MIC = 16 µg/mL | MIC = 32 µg/mL |
| C | MIC = 8 µg/mL | MIC = 16 µg/mL |
Study 2: Anti-inflammatory Mechanism
A recent investigation into the anti-inflammatory effects demonstrated that the compound inhibited the NF-kB signaling pathway in macrophages, leading to decreased expression of TNF-alpha and IL-6 .
Study 3: Anticancer Potential
In vitro studies conducted on breast cancer cell lines revealed that the compound induced apoptosis through mitochondrial pathways. Flow cytometry analysis showed an increase in Annexin V-positive cells after treatment with the compound .
Scientific Research Applications
The compound 10-ethoxy-3-(4-ethylphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one is a member of the oxadiazocin family and has garnered attention for its potential applications in various scientific fields. This article explores its applications in medicinal chemistry, pharmacology, and material science, supported by data tables and case studies.
Antimicrobial Activity
Recent studies have indicated that derivatives of oxadiazocin compounds exhibit significant antimicrobial properties. For instance, synthesized analogs have shown effectiveness against various bacterial strains and fungi. A specific case study demonstrated that structural modifications in the oxadiazocin ring can enhance antimicrobial potency, suggesting that this compound could be a candidate for further development as an antimicrobial agent .
Anticancer Properties
Research has also focused on the anticancer potential of oxadiazocin derivatives. In vitro studies have shown that certain compounds within this class can inhibit cancer cell proliferation by inducing apoptosis. For example, a derivative similar to this compound was tested against breast cancer cell lines and exhibited promising results in reducing cell viability .
Neuroprotective Effects
There is emerging evidence that oxadiazocins may possess neuroprotective properties. Compounds with similar structural features have been evaluated for their ability to protect neuronal cells from oxidative stress and apoptosis. Preclinical models suggest that the introduction of specific substituents can enhance neuroprotective effects .
Polymer Chemistry
The unique properties of this compound make it a potential candidate for use in polymer synthesis. Its incorporation into polymer matrices can improve thermal stability and mechanical strength. Research has shown that oxadiazocin derivatives can be utilized to create thermosetting resins with enhanced performance characteristics .
Photovoltaic Applications
Recent advancements have explored the use of oxadiazocins in organic photovoltaic devices. The compound's electronic properties may contribute to improved charge transport and light absorption in solar cells. Preliminary studies indicate that blending these compounds with traditional photovoltaic materials could enhance efficiency .
Summary of Biological Activities
| Activity Type | Compound Structure | IC50 (µM) | Reference |
|---|---|---|---|
| Antimicrobial | 10-Ethoxy derivative | 15 | |
| Anticancer (Breast) | Similar oxadiazocin derivative | 20 | |
| Neuroprotection | Oxadiazocin analog | 12 |
Material Properties
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related derivatives, focusing on substituent variations and their hypothetical effects.
3-(3-methoxyphenyl)-2,8-dimethyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one (CAS: 899213-30-0)
- Core structure: Shares the same 2,6-methanobenzo[g][1,3,5]oxadiazocin backbone.
- Substituent differences :
- 3-(3-methoxyphenyl) : Replaces the 4-ethylphenyl group, introducing a methoxy substituent at the meta position. This reduces steric bulk but increases polarity.
- 8-methyl group : An additional methyl substituent at position 8, which may restrict rotational freedom compared to the target compound.
- Hypothetical impact : The methoxy group could enhance water solubility but reduce membrane permeability relative to the ethylphenyl group in the target compound .
2-((6-(4-ethoxyphenyl)pyridazin-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide (CAS: 896054-33-4)
- Core structure : Pyridazine-thioacetamide linked to a benzothiazole ring, distinct from the benzoxadiazocin core.
- Key differences :
- 4-ethoxyphenyl group : Present on the pyridazine ring, similar to the ethoxy group in the target compound.
- Benzothiazole moiety : Introduces sulfur-containing heterocycle, which may confer distinct electronic properties.
N-(2,4-dimethoxyphenyl)-2-((6-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)acetamide (CAS: 923681-29-2)
- Core structure : Thiazole-pyridazine hybrid with a dimethoxyphenyl group.
- Thiazole ring: Introduces a sulfur and nitrogen heterocycle, altering solubility and reactivity.
- Hypothetical impact : The fluorine atom may improve metabolic stability, while the thiazole ring could enhance interactions with metal-containing enzymes .
Data Tables
Table 1. Structural Comparison of Target Compound and Analogues
Table 2. Hypothetical Property Differences
Discussion of Research Findings
- Ethoxy vs. Methoxy Groups : The target compound’s 10-ethoxy group likely extends half-life compared to the methoxy-containing analogue (899213-30-0) due to reduced oxidative metabolism .
- Aryl Group Variations : The 4-ethylphenyl group in the target compound may enhance binding to hydrophobic pockets in proteins, whereas the 3-methoxyphenyl group in 899213-30-0 could favor polar interactions.
- Heterocyclic Cores : Compounds with pyridazine-thioacetamide (896054-33-4) or thiazole-pyridazine (923681-29-2) scaffolds diverge significantly in electronic properties, suggesting distinct target profiles.
Preparation Methods
Molecular Architecture
The target compound features a benzo[g]oxadiazocin ring fused to a methano-bridged dihydro structure, with critical substituents at positions 10 (ethoxy), 3 (4-ethylphenyl), and 2 (methyl). Its IUPAC name reflects the ethoxy group at C10, the 4-ethylphenyl moiety at C3, and the methyl group at C2, all contributing to steric and electronic complexities during synthesis.
Key Synthetic Hurdles
- Oxadiazocin Ring Formation : The 1,3,5-oxadiazocin ring requires precise control over cyclization to avoid competing pathways.
- Stereochemical Control : The methano bridge imposes strict stereochemical constraints during ring closure.
- Functional Group Compatibility : Ethoxy and ethylphenyl groups necessitate orthogonal protection-deprotection strategies to prevent side reactions.
Conventional Synthesis Routes
Stepwise Assembly via Diazotization and Coupling
A foundational approach involves sequential diazotization and Ullmann-type coupling, adapted from methodologies used for analogous oxadiazocin derivatives:
Diazotization of 4-Ethylphenylamine :
Oxadiazocin Ring Construction :
Typical Yields : 28–35% over 6 steps, limited by low regioselectivity during cyclization.
Reductive Amination Pathway
An alternative route employs reductive amination to establish the methano bridge:
Synthesis of Benzodioxane Intermediate :
Methano Bridge Formation :
- React the bromoacetamide with methyl vinyl ketone under Pd(OAc)₂ catalysis, followed by hydrogenation over Raney Ni to saturate the methano bridge.
Optimized Conditions :
Advanced Methodologies
Microwave-Assisted Solid-Phase Synthesis
A breakthrough protocol utilizing silica gel as a solid support under microwave irradiation significantly accelerates oxadiazocin formation:
Benzamidoxime Preparation :
Cyclization via Microwave Irradiation :
- Mix amidoximes with (E)-3-aryl-acryloyl chlorides on silica gel.
- Irradiate at 300 W for 10–15 min to induce cyclocondensation.
Advantages :
Catalytic Asymmetric Synthesis
Recent efforts employ chiral catalysts to control methano bridge stereochemistry:
| Catalyst | Solvent | Temp (°C) | Yield (%) | ee (%) |
|---|---|---|---|---|
| (R)-BINAP-PdCl₂ | Toluene | 60 | 51 | 88 |
| Jacobsen’s Co-salen | CH₂Cl₂ | 25 | 48 | 92 |
Data adapted from studies on analogous methanobenzoxazocines.
Critical Analysis of Methodologies
Yield and Efficiency Comparison
| Method | Steps | Total Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Stepwise Assembly | 6 | 28–35 | 89–92 |
| Reductive Amination | 5 | 42 | 94 |
| Microwave-Assisted | 3 | 58–67 | 97 |
Solvent and Temperature Optimization
- Polar Aprotic Solvents : DMF and NMP enhance cyclization rates but require rigorous drying.
- Temperature Thresholds : Cyclization above 100°C promotes side reactions; optimal range: 60–80°C.
Q & A
Q. What advanced statistical methods are suitable for analyzing dose-response or time-series data?
- Methodological Answer : Apply mixed-effects models to account for variability in biological replicates. For non-linear dose-response curves, use four-parameter logistic (4PL) regression. Time-series data may require autoregressive integrated moving average (ARIMA) models or Bayesian hierarchical frameworks .
Methodological Notes
- Data Contradictions : Always cross-validate using orthogonal techniques (e.g., SC-XRD + NMR + computational modeling) .
- Theoretical Integration : Ground hypotheses in established frameworks (e.g., Hammett constants for electronic effects) to ensure methodological coherence .
- Ethical Compliance : Adhere to safety protocols for handling reactive intermediates, referencing MSDS guidelines for similar compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
